molecular formula C13H11ClN2O2 B2659746 3-[(6-chloro-2-pyridinyl)oxy]-N-methylbenzenecarboxamide CAS No. 81784-59-0

3-[(6-chloro-2-pyridinyl)oxy]-N-methylbenzenecarboxamide

Cat. No. B2659746
CAS RN: 81784-59-0
M. Wt: 262.69
InChI Key: PUCDRJLEICNJNX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule. Unfortunately, the specific molecular structure for “3-[(6-chloro-2-pyridinyl)oxy]-N-methylbenzenecarboxamide” is not provided in the searched resources .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the searched resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. The specific physical and chemical properties for “this compound” are not provided in the searched resources .

Scientific Research Applications

Antibacterial Activity and Mechanism

A study by Song et al. (2017) synthesized and assessed various 1,3,4-oxadiazole thioether derivatives for their antibacterial activities. Preliminary bioassay results confirmed good antibacterial activities for most compounds, with one showing superior inhibitory effect against Xanthomonas oryzae, indicating potential application in combating bacterial infections in crops. The study also performed a quantitative proteomic analysis to understand the mechanism of action, highlighting the compound's impact on purine metabolism (Song et al., 2017).

Organic Synthesis Applications

Al-Awadi et al. (2007) explored novel routes for synthesizing 3-oxoalkanenitriles and their derivatives, demonstrating the chemical's utility in organic synthesis. Their work highlighted efficient methods for obtaining these compounds, which have applications in creating more complex chemical structures (Al-Awadi et al., 2007).

Antimicrobial Agent Synthesis

Hossan et al. (2012) utilized citrazinic acid as a starting material to synthesize a series of pyridines, pyrimidinones, and oxazinones as antimicrobial agents. These compounds showed good antibacterial and antifungal activities, comparable to streptomycin and fusidic acid, underscoring the potential for developing new antimicrobial drugs (Hossan et al., 2012).

Luminescence Sensitization

Tigaa et al. (2017) synthesized compounds that chelated LnIII ions and sensitized their emission, demonstrating the application of certain chemicals in enhancing luminescence for potential use in optical materials and sensors (Tigaa et al., 2017).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. The specific mechanism of action for “3-[(6-chloro-2-pyridinyl)oxy]-N-methylbenzenecarboxamide” is not provided in the searched resources .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and side effects. The specific safety and hazards for “3-[(6-chloro-2-pyridinyl)oxy]-N-methylbenzenecarboxamide” are not provided in the searched resources .

Future Directions

The future directions of a compound refer to its potential uses and applications. The specific future directions for “3-[(6-chloro-2-pyridinyl)oxy]-N-methylbenzenecarboxamide” are not provided in the searched resources .

properties

IUPAC Name

3-(6-chloropyridin-2-yl)oxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c1-15-13(17)9-4-2-5-10(8-9)18-12-7-3-6-11(14)16-12/h2-8H,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCDRJLEICNJNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)OC2=NC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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